4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride is a chemical compound categorized under benzimidazole derivatives. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is notable for its structural features that include a benzimidazole ring, which contributes to its biological activity.
The compound can be sourced from various chemical suppliers and is listed under the CAS number 210962-27-9. It is often synthesized in laboratory settings for research and development purposes.
4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride falls under the classification of organic compounds, specifically heterocyclic compounds due to the presence of nitrogen in the benzimidazole ring. It is also classified as a carboxylic acid derivative because of the benzoic acid functional group.
The synthesis of 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride typically involves multi-step organic reactions. One common method includes:
The synthesis can be optimized using various solvents and catalysts to improve yield and purity. Reaction conditions such as temperature, time, and stoichiometry are critical factors influencing the success of the synthesis.
The molecular formula of 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride is C₁₄H₁₁ClN₂O₂. Its structure consists of a benzimidazole ring attached to a benzoic acid group, with a chlorine atom indicating its hydrochloride form.
4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride can participate in various chemical reactions typical for carboxylic acids and heterocyclic compounds:
These reactions are often facilitated by specific conditions such as heat, catalysts, or specific solvents to enhance reactivity and selectivity.
The mechanism of action for 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride in biological systems typically involves interaction with specific biological targets:
Studies have indicated that derivatives of benzimidazole exhibit significant biological activities, including antifungal and anticancer properties, attributed to their ability to interfere with cellular processes.
4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride has several applications in scientific research:
The benzimidazole core formation represents the foundational step in synthesizing 4-(1H-Benzoimidazol-2-yl)-benzoic acid hydrochloride. The most established route involves condensation reactions between ortho-phenylenediamine (OPD) derivatives and carboxylic acid precursors under acidic conditions. This methodology traces its origins to Phillips' classical approach, where equimolar amounts of OPD and aliphatic carboxylic acids undergo reflux in 4N hydrochloric acid for 3-4 hours to yield 2-substituted benzimidazoles [9]. For the target compound, the strategic selection of starting materials is crucial. Research demonstrates that 4-carboxybenzaldehyde serves as the optimal precursor for introducing the benzoic acid moiety prior to cyclization. The reaction proceeds through an intermediate Schiff base that undergoes in situ reduction and cyclization to form the 2-aryl benzimidazole scaffold with the carboxylic acid functionality already positioned on the phenyl ring [5] [9].
Alternative pathways utilize nitro-aromatic precursors that undergo reductive cyclization. For instance, 4-nitroanthranilic acid derivatives can be coupled with substituted benzene rings followed by reduction of the nitro group and subsequent cyclization. This pathway offers superior regiocontrol but suffers from additional synthetic steps compared to direct condensation methods. Recent optimizations have focused on catalytic systems to enhance atom economy, with zeolite-based catalysts demonstrating significant improvements in reaction efficiency and yield (85-92%) while minimizing byproduct formation [5]. The choice between these routes depends on the desired substitution pattern and purity requirements for pharmaceutical applications, where even minor impurities can significantly impact biological activity [9].
Table 1: Comparative Analysis of Benzimidazole Core Formation Methodologies
Methodology | Precursors | Catalyst/Reagent | Reaction Time | Yield Range |
---|---|---|---|---|
Acid-Catalyzed Condensation | OPD + 4-Carboxybenzaldehyde | 4N HCl | 3-4 hours | 70-78% |
Reductive Cyclization | 4-Nitroanthranilic Acid + Benzaldehyde | Pd/C, H₂ | 8-12 hours | 65-72% |
Catalytic Cyclization | OPD + Methyl 4-formylbenzoate | HZSM-5 Zeolite | 1.5-2 hours | 85-92% |
Integration of the benzoic acid moiety employs two principal strategies: pre-cyclization functionalization and post-cyclization derivatization. The pre-cyclization approach incorporates the carboxylic acid group at the para-position of the benzaldehyde precursor before benzimidazole ring formation, as previously described. This method benefits from the commercial availability of 4-formylbenzoic acid derivatives and avoids the need for harsh post-cyclization modification of the assembled heterocycle [3]. Critical optimization parameters include pH control (optimal range: pH 3.5-4.2) during the condensation step to prevent decarboxylation while promoting imine formation [7].
Post-cyclization strategies employ transition metal-catalyzed coupling reactions on pre-formed 2-arylbenzimidazoles. The palladium-catalyzed carbonylation of 2-(4-bromophenyl)benzimidazole under CO atmosphere represents a technically sophisticated but highly efficient approach. This method requires specialized equipment but delivers excellent functional group tolerance. Recent advances utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a coupling agent for direct carboxylation, particularly effective when reacting benzimidazole intermediates with protected dicarboxylic acids. Subsequent deprotection yields the target carboxylic acid functionality [3] [6]. The choice between these strategies involves trade-offs between atom economy, functional group tolerance, and operational complexity. For industrial-scale synthesis, the pre-cyclization approach remains predominant due to fewer synthetic steps and lower catalyst requirements [7].
Conversion of the free base to the hydrochloride salt significantly enhances the compound's crystalline stability, aqueous solubility, and pharmaceutical processability. This critical transformation occurs through acid-base reactions in carefully selected aprotic solvents. Research identifies anhydrous ethyl acetate and diethyl ether as optimal reaction media due to their excellent discrimination in precipitating the hydrochloride salt while leaving impurities in solution [2] [8]. The reaction follows second-order kinetics, with the rate expression: Rate = k[amine][HCl], where k exhibits strong temperature dependence with an activation energy of 45.2 kJ/mol [8].
Solvent selection profoundly impacts crystal morphology and purity. Studies comparing chlorinated solvents (dichloromethane, chloroform) versus ethereal solvents (THF, diethyl ether) reveal superior crystal formation in ethereal systems, yielding materials with <0.5% residual solvents versus 2-3% in chlorinated alternatives. The stoichiometric ratio proves critical, with a slight excess (1.05-1.1 equivalents) of hydrochloric acid ensuring complete salt formation without promoting degradation. Temperature control during acid addition is paramount, with optimal results obtained when maintaining the reaction mixture at 0-5°C during HCl introduction, followed by gradual warming to room temperature to complete crystallization. This controlled approach minimizes hydrochloride-induced decomposition of the benzimidazole nucleus while producing stoichiometrically consistent material meeting pharmaceutical purity standards (>99.5% HPLC purity) [2] [8].
Sustainable synthesis of 4-(1H-Benzoimidazol-2-yl)-benzoic acid hydrochloride incorporates principles of atom economy, catalyst recyclability, and benign solvent selection. Traditional routes employing stoichiometric mineral acids generate substantial salt waste (E-factor: 8-12 kg waste/kg product), whereas modern approaches utilize heterogeneous acid catalysts such as tungstate-promoted zirconia (WOx/ZrO₂) or polymer-supported sulfonic acids that achieve equivalent catalysis with minimal waste (E-factor: 1.2-2.5) [5] [9]. These solid acid catalysts facilitate benzimidazole ring formation through surface-mediated dehydration-cyclization mechanisms and can be recovered via simple filtration with <15% activity loss over five reaction cycles.
Solvent innovation represents another critical green chemistry advancement. Research demonstrates that ethanol-water azeotropes (4:1 v/v) effectively replace carcinogenic solvents like benzene or toluene traditionally used in benzimidazole synthesis. More radically, solvent-free mechanochemical approaches using ball-mill grinding achieve quantitative yields in some derivatives, though scale-up challenges remain for pharmaceutical production. The integration of continuous flow processing substantially improves mass and heat transfer characteristics while reducing processing volumes by 75-85% compared to batch reactors [9]. Life cycle analysis of the optimized green synthesis route shows a 60% reduction in cumulative energy demand and 55% lower greenhouse gas emissions per kilogram of product compared to conventional pathways. These improvements align with pharmaceutical industry goals of implementing sustainable manufacturing processes without compromising product quality or cost efficiency [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7